molecular formula C7H7N3O2S B1302530 1-(3-Nitrophenyl)-2-thiourea CAS No. 709-72-8

1-(3-Nitrophenyl)-2-thiourea

Cat. No. B1302530
CAS RN: 709-72-8
M. Wt: 197.22 g/mol
InChI Key: HQEMUQNZGCZHHN-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-2-thiourea is a chemical compound that is also known as Ethanone, 1-(3-nitrophenyl)- . It has a molecular formula of C8H7NO3 and a molecular weight of 165.1461 . It is also known by other names such as Acetophenone, 3’-nitro-; m-Nitroacetophenone; 3’-Nitroacetophenone; 3-Nitroacetophenone; Methyl 3-nitrophenyl ketone; USAF MA-1; m-Acetylnitrobenzene; 3-Nitroacetofenon; (3-Nitrophenyl) methyl ketone; 1-Acetyl-3-nitrobenzene; NSC 5511 .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves various methods. For instance, one approach involves the iron-catalyzed transfer hydrogenation between alcohols and nitrophenylpyrroles for the synthesis of pyrroloquinoxalines . Another method involves the reduction of a ketone using sodium borohydride .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible (UV-Visible), nuclear magnetic resonance (1H-NMR), and mass spectroscopy . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

This compound is a white to light beige crystalline powder or yellow needle-like crystals. It is soluble in hot water and ether, slightly soluble in ethanol, and can be volatile with water vapor . Its physical properties are determined by its molecular structure, which affects its solubility, melting points, and other physical characteristics.

Scientific Research Applications

Synthesis of Schiff Bases

Schiff bases are a versatile class of organic compounds with a (>C=N-) functional group. They have gained significant attention in contemporary chemistry due to their remarkable synthesis methods, diverse properties, and wide-ranging applications . The compound “1-(3-Nitrophenyl)-2-thiourea” could potentially be used in the synthesis of Schiff bases.

Synthesis of Triazole Derivatives

Triazole derivatives constitute an important group of heterocyclic compounds that have been the subject of extensive study in the recent past. These compounds have shown a wide range of biological and pharmacological activities . The compound “this compound” could potentially be used in the synthesis of new fused tricyclic 1-(3-nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepines .

Pharmaceutical Industry

The compound “this compound” could potentially be used as an intermediate in the pharmaceutical industry for making drugs .

Safety and Hazards

According to the safety data sheet, 1-(3-Nitrophenyl)-2-thiourea should be avoided from contact with skin and eyes, and should not be inhaled or ingested. If swallowed, immediate medical assistance should be sought . It is recommended to keep the compound in a dry, cool, and well-ventilated place .

Mechanism of Action

Target of Action

Similar compounds such as 4- [8- (3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid have been found to interact with camp-specific 3’,5’-cyclic phosphodiesterase 4a, 4b, and 4d . These enzymes play a crucial role in cellular signal transduction pathways.

Biochemical Pathways

Compounds with similar structures have been found to inhibit the activity of enzymes involved in the camp-specific 3’,5’-cyclic phosphodiesterase pathway . This pathway plays a significant role in cellular signal transduction, and its disruption can lead to various downstream effects.

properties

IUPAC Name

(3-nitrophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-7(13)9-5-2-1-3-6(4-5)10(11)12/h1-4H,(H3,8,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEMUQNZGCZHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373050
Record name (3-nitrophenyl)thiourea
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Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

709-72-8
Record name (3-Nitrophenyl)thiourea
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Record name NSC 407996
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Record name (3-nitrophenyl)thiourea
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Record name 1-(3-Nitrophenyl)-2-thiourea
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Synthesis routes and methods I

Procedure details

To a cooled (0° C. ) and stirred solution of 1-amino-3-nitrobenzene (10 g) in anhydrous tetrahydrofuran (500 ml), under nitrogen, was added thiophosgene (5.6 ml) dropwise. After 5 min triethylamine (29 ml) was added dropwise and the mixture stirred for a further 5 min at 0° C. then at room temperature for 10 min. The mixture was then re-cooled to 0° C. and ammonia gas bubbled through the mixture for 15 min. The resultant solid was removed by filtration and the filtrate evaporated in vacuo to afford a gum which was triturated with ethyl acetate to give the thiourea (7.3 g) as a solid. 1H NMR (250 MHz, D6 -DMSO)δ7.59 (1H, dd, J=8.2 and 8.2 Hz), 7.83 (1H, m), 7.92 (1H, m), 8.64 (1H, m), 10.09 (1H, brs). MS (CI, NH3) 197 (M+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 7.20 g (40 mmol) of 3-nitrophenylisothiocyanate in 25 mL of methanol was added 28.5 mL (200 mmol) of 7 N ammonia in methanol. After 30 min., the slurry was concentrated to give 7.9 g (100%) of the title compound as a yellow-orange powder that did not require further purification.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
100%

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